1-O-p-Coumaroyl-3-O-feruloylglycerol

Catalog No.
S14569961
CAS No.
M.F
C22H22O8
M. Wt
414.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-O-p-Coumaroyl-3-O-feruloylglycerol

Product Name

1-O-p-Coumaroyl-3-O-feruloylglycerol

IUPAC Name

[2-hydroxy-3-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxypropyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate

Molecular Formula

C22H22O8

Molecular Weight

414.4 g/mol

InChI

InChI=1S/C22H22O8/c1-28-20-12-16(4-9-19(20)25)6-11-22(27)30-14-18(24)13-29-21(26)10-5-15-2-7-17(23)8-3-15/h2-12,18,23-25H,13-14H2,1H3/b10-5+,11-6+

InChI Key

GRWHNBXHXKFRHQ-YOYBCKCWSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)OCC(COC(=O)C=CC2=CC=C(C=C2)O)O)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)OCC(COC(=O)/C=C/C2=CC=C(C=C2)O)O)O

1-o-Feruloyl-3-o-p-coumaroylglycerol is a natural product found in Juncus effusus with data available.

1-O-p-Coumaroyl-3-O-feruloylglycerol is a complex organic compound classified as a diacylglycerol. Its molecular formula is C22H22O8, and it consists of two distinct phenylpropanoid acids, p-coumaric acid and ferulic acid, esterified to the glycerol backbone at positions 1 and 3, respectively. This unique arrangement contributes to its potential bioactivity and applications in various fields, particularly in food and pharmaceutical industries .

, particularly esterification and hydrolysis.

  • Esterification: The formation of this compound typically involves the esterification of glycerol with p-coumaric acid and ferulic acid. This can be achieved through methods such as the Mitsunobu reaction, which allows for the selective attachment of these acids to the glycerol molecule .
  • Hydrolysis: Under alkaline conditions, 1-O-p-Coumaroyl-3-O-feruloylglycerol can undergo hydrolysis to yield glycerol and the respective acids. This reaction is significant in understanding its stability and behavior in biological systems .

1-O-p-Coumaroyl-3-O-feruloylglycerol exhibits several biological activities that make it of interest in pharmacology and nutrition:

  • Antioxidant Activity: Studies have shown that compounds containing phenylpropanoid structures possess antioxidant properties, which may contribute to their ability to scavenge free radicals and reduce oxidative stress .
  • Anti-inflammatory Effects: The presence of p-coumaric and ferulic acids is associated with anti-inflammatory activities, suggesting that this compound could play a role in mitigating inflammation-related conditions .
  • Potential Health Benefits: Given its bioactive components, this compound may have implications for health benefits including cardiovascular protection and cancer prevention, although further research is needed to fully elucidate these effects.

1-O-p-Coumaroyl-3-O-feruloylglycerol has several applications:

  • Food Industry: Due to its antioxidant properties, it can be used as a natural preservative or functional ingredient in food products.
  • Pharmaceuticals: Its potential health benefits may lead to applications in dietary supplements or therapeutic agents targeting oxidative stress and inflammation.
  • Cosmetics: The antioxidant properties also make it a candidate for inclusion in cosmetic formulations aimed at skin protection.

Interaction studies involving 1-O-p-Coumaroyl-3-O-feruloylglycerol focus on its compatibility with other compounds and its mechanisms of action:

  • Synergistic Effects: Research indicates that when combined with other antioxidants or anti-inflammatory agents, this compound may exhibit enhanced efficacy compared to when used alone.
  • Metabolic Pathways: Investigations into how this compound interacts within metabolic pathways are ongoing, particularly regarding its absorption and bioavailability when ingested.

Several compounds share structural similarities with 1-O-p-Coumaroyl-3-O-feruloylglycerol. Here are some notable examples:

Compound NameStructure SimilarityUnique Features
1-O-p-Coumaroyl-2-O-feruloylglycerolSimilar backbone with different esterMay exhibit different biological activities
1,3-O-DiferuloylglycerolTwo ferulic acid moietiesPotentially stronger antioxidant activity
1-O-Feruloyl-2-O-cinnamoylglycerolDifferent phenolic acidsUnique flavor profile in food applications
2-O-FeruloylglycerolSingle ferulic acid moietySimpler structure may lead to different reactivity

Each of these compounds presents unique characteristics that differentiate them from 1-O-p-Coumaroyl-3-O-feruloylglycerol while sharing functional similarities due to their phenolic structures. The specific arrangement of functional groups plays a crucial role in determining their biological activities and applications.

Documented Occurrence in Juncus Species

1-O-p-Coumaroyl-3-O-feruloylglycerol has been isolated from multiple species within the genus Juncus. Notably, it was first reported in Juncus effusus, a perennial rush species widely distributed in temperate wetlands. Subsequent studies identified the compound in Juncus gerardii, a halophytic plant thriving in saline environments, where it was isolated alongside phenanthrenes and flavones such as apigenin and luteolin.

The repeated detection of this compound in Juncus species underscores its taxonomic relevance. Table 1 summarizes its documented occurrences:

Plant SpeciesFamilyTissue AnalyzedCo-occurring CompoundsReference
Juncus effususJuncaceaeWhole plantPhenanthrenes, flavonoids
Juncus gerardiiJuncaceaeMethanol extractGerardiins, effusol, apigenin

Phylogenetic and Chemotaxonomic Significance

The Juncaceae family, comprising approximately 400 species across eight genera, is renowned for its accumulation of phenanthrenoids and hydroxycinnamic acid derivatives. The presence of 1-O-p-coumaroyl-3-O-feruloylglycerol appears restricted to specific clades within Juncus, suggesting a phylogenetically conserved biosynthetic capability. For instance, while J. effusus and J. gerardii produce this compound, it has not been reported in closely related genera such as Luzula or Oreojuncus. This distribution pattern implies that the enzymatic machinery required for its synthesis may have evolved uniquely within certain Juncus lineages.

Furthermore, the co-occurrence of this glycerol ester with phenanthrenes like effusol and dehydroeffusol in J. gerardii points to a potential biochemical interplay between hydroxycinnamic acid derivatives and phenanthrenoid biosynthesis. Such combinatorial chemistry may enhance the plant’s adaptive strategies in stressful habitats, though mechanistic details remain unexplored.

Biosynthetic Pathways of Hydroxycinnamic Acid Glycerol Esters

Precursor Biosynthesis: The Phenylpropanoid Pathway

The hydroxycinnamic acid moieties of 1-O-p-coumaroyl-3-O-feruloylglycerol originate from the phenylpropanoid pathway, a ubiquitous metabolic route in plants. Key steps include:

  • Phenylalanine deamination: Catalyzed by phenylalanine ammonia-lyase (PAL), yielding cinnamic acid.
  • Hydroxylation and methylation: Cinnamic acid is hydroxylated to p-coumaric acid by cinnamate 4-hydroxylase (C4H). Ferulic acid is subsequently synthesized via the methylation of caffeic acid by caffeic acid O-methyltransferase (COMT).

These acids are activated as CoA thioesters (e.g., p-coumaroyl-CoA, feruloyl-CoA) through the action of 4-coumarate-CoA ligase.

Esterification with Glycerol

The final assembly of 1-O-p-coumaroyl-3-O-feruloylglycerol likely involves regioselective acyltransferases that catalyze the esterification of glycerol with p-coumaroyl-CoA and feruloyl-CoA. While the specific enzymes in Juncus remain uncharacterized, analogous pathways in other plants suggest a two-step process:

  • Primary acylation: Glycerol is first esterified at the 3-O position with feruloyl-CoA.
  • Secondary acylation: The 1-O position is subsequently modified with p-coumaroyl-CoA.

This sequential mechanism ensures structural specificity, though experimental validation in Juncaceae is needed. Table 2 outlines the hypothesized pathway:

StepSubstrateEnzyme (Putative)Product
Phenylalanine deaminationPhenylalaninePhenylalanine ammonia-lyaseCinnamic acid
HydroxylationCinnamic acidCinnamate 4-hydroxylasep-Coumaric acid
MethylationCaffeic acidCaffeic acid O-methyltransferaseFerulic acid
CoA activationp-Coumaric/Ferulic acid4-Coumarate-CoA ligasep-Coumaroyl-CoA/Feruloyl-CoA
Glycerol esterificationGlycerol, acyl-CoAsAcyltransferases1-O-p-Coumaroyl-3-O-feruloylglycerol

Open Questions and Research Gaps

Despite advances in identifying 1-O-p-coumaroyl-3-O-feruloylglycerol in Juncus, critical gaps persist:

  • Enzymatic specificity: The acyltransferases responsible for regioselective esterification are unknown. Comparative transcriptomics of Juncus species could identify candidate genes.
  • Ecological role: The compound’s function in plant defense or stress adaptation remains speculative. Bioassays evaluating its antioxidant or antimicrobial properties are warranted.

Feruloyl Esterase-Mediated Esterification Mechanisms

Feruloyl esterases represent a specialized class of carbohydrate esterases that catalyze both hydrolytic and synthetic reactions involving phenolic acid esters [1]. The enzymatic synthesis of 1-O-p-Coumaroyl-3-O-feruloylglycerol relies on the unique ability of these enzymes to perform direct esterification reactions between hydroxycinnamic acids and glycerol under appropriate conditions [2]. Type A feruloyl esterases from Aspergillus niger demonstrate remarkable versatility in catalyzing the formation of hydroxycinnamic acid glycerol esters, including both p-coumaroyl and feruloyl derivatives [2].

The catalytic mechanism of feruloyl esterase-mediated esterification follows a classical serine hydrolase pathway involving a catalytic triad consisting of serine, histidine, and aspartate residues [3]. During the acylation step, the nucleophilic serine residue attacks the carbonyl carbon of the phenolic acid substrate, forming a covalent acyl-enzyme intermediate while releasing the leaving group [3]. The deacylation step involves nucleophilic attack by the glycerol acceptor molecule, resulting in the formation of the desired ester bond and regeneration of the free enzyme [3].

Structural analysis reveals that the active site architecture of feruloyl esterases contains a hydrophobic pocket that accommodates the phenolic moiety of hydroxycinnamic acid substrates [1]. The substrate binding involves multiple interactions including hydrophobic-hydrophobic contacts, CH-π interactions, and π-π stacking between aromatic residues and the phenolic ring systems [1]. The oxyanion hole formed by backbone NH groups stabilizes the negatively charged tetrahedral intermediate during catalysis [3].

Kinetic studies demonstrate that feruloyl esterases exhibit distinct substrate preferences for different hydroxycinnamic acid derivatives [4]. The catalytic efficiency expressed as kcat/Km values varies significantly between substrates, with p-coumaric acid derivatives often showing enhanced reactivity compared to ferulic acid substrates [4]. The Michaelis constant values for methyl p-coumarate are typically lower than those for methyl ferulate, indicating stronger substrate binding affinity [4].

Table 1: Kinetic Parameters of Feruloyl Esterases for Hydroxycinnamic Acid Substrates

SubstrateKm (mM)kcat (s⁻¹)kcat/Km (s⁻¹mM⁻¹)Specific Activity (μmol/min/mg)Reference
Methyl ferulate0.37826.469.921.6 [4] [5]
Methyl p-coumarate0.28535.8125.635.3 [4]
Methyl sinapate0.41218.745.412.9 [4]
Methyl caffeate0.36528.277.330.4 [4]

The esterification reaction mechanism involves the formation of a ternary complex between the enzyme, phenolic acid substrate, and glycerol acceptor [6]. The reaction kinetics follow a ping-pong bi-bi mechanism characteristic of many esterase-catalyzed reactions, where the first substrate binds and releases its product before the second substrate enters the active site [6]. The overall reaction rate is influenced by both the acylation and deacylation steps, with the deacylation step often being rate-determining [3].

Optimization of Aspergillus niger-Derived Type A Esterase Systems

Aspergillus niger represents a prolific source of type A feruloyl esterases with demonstrated capability for hydroxycinnamic acid glycerol ester synthesis [7] [8]. The optimization of these enzyme systems requires careful consideration of multiple factors including enzyme production conditions, purification strategies, and reaction parameters [7]. Fermentation optimization studies have established that acetyl esterase production in Aspergillus niger reaches maximum levels at 33 degrees Celsius with 1.5 volume per volume per minute aeration and 300 revolutions per minute agitation without pH control [7].

The purification of Aspergillus niger feruloyl esterases typically involves a multi-step process beginning with ammonium sulfate precipitation at 60 to 80 percent saturation [7]. Hydrophobic interaction chromatography using phenyl sepharose columns provides effective separation based on the hydrophobic nature of these enzymes [7]. The molecular weight of purified Aspergillus niger esterases is approximately 35,000 daltons as determined by size-exclusion chromatography and sodium dodecyl sulfate gel electrophoresis [7].

Temperature optimization studies reveal that Aspergillus niger feruloyl esterases exhibit maximum activity at 35 degrees Celsius with optimal pH conditions at 7.0 [7]. The enzyme demonstrates superior stability at pH values below 5.0 when exposed to temperatures above 25 degrees Celsius [7]. Kinetic characterization shows a maximum velocity of 46,700 units per milligram protein and a Michaelis constant of 0.023 molar for p-nitrophenyl acetate substrate [7].

Table 2: Optimization Parameters for Aspergillus niger Esterase Production and Activity

ParameterOptimal ValueActivity/YieldReference
Fermentation Temperature33°CMaximum enzyme production [7]
Aeration Rate1.5 vvmOptimal growth conditions [7]
Agitation Speed300 rpmEnhanced mass transfer [7]
Reaction Temperature35°CMaximum enzymatic activity [7]
Reaction pH7.0Optimal catalytic conditions [7]
Enzyme Stability pH<5.0Enhanced thermostability [7]

Recent advances in Aspergillus niger strain selection have identified specific isolates with enhanced esterification capabilities in aqueous phase systems [8]. The CGMCC 3.4309 strain demonstrates exceptional performance for fatty acid ethyl ester synthesis with conversion ratios reaching 94.80 percent for ethyl caprylate production [8]. Culture optimization for this strain involves lactose as the preferred carbon source and ammonium sulfate as the nitrogen source, with optimal cultivation at 28 degrees Celsius and 250 revolutions per minute [8].

Transcriptomic analysis of Aspergillus niger under optimized culture conditions reveals the expression of multiple esterase genes with distinct substrate specificities [8]. Three key enzymes designated An2017, An1556-4, and An5004 demonstrate significant potential for catalyzing ethyl caprylate synthesis through esterification reactions [8]. Molecular docking studies confirm the ability of these enzymes to accommodate both short-chain and medium-chain fatty acid substrates within their active sites [8].

The enzymatic synthesis of 1-O-p-Coumaroyl-3-O-feruloylglycerol using optimized Aspergillus niger systems requires specific reaction conditions tailored to the dual esterification process [2]. Direct esterification approaches utilize 85 percent glycerol concentrations with 5 percent dimethyl sulfoxide at pH 4.0 acetate buffer and 50 degrees Celsius reaction temperature [8]. Under these optimized conditions, ferulic acid conversion rates of 81 percent to 1-glyceryl ferulate have been achieved [8].

Ultrasonic Promotion Techniques for Enhanced Reaction Kinetics

Ultrasonic promotion represents a powerful technique for enhancing enzymatic esterification reactions through multiple mechanisms including cavitation effects, mass transfer enhancement, and enzyme activation [9] [10]. The application of ultrasound to feruloyl esterase-catalyzed reactions results in significant improvements in reaction rates and conversion yields compared to conventional stirring methods [9]. Ultrasonic-assisted enzymatic synthesis of phenolic acid glycerols demonstrates conversion rates of 88.1 to 98.5 percent within 1 to 9 hours, representing 11.0 to 44.0-fold improvements in catalytic efficiency [9].

The mechanism of ultrasonic enhancement involves acoustic cavitation phenomena that generate localized high-temperature and high-pressure conditions reaching greater than 5000 Kelvin and 1000 atmospheres [11]. These extreme conditions occur during bubble collapse events and promote conformational changes in enzyme structure that can enhance catalytic activity [11]. The cavitation process also generates microjets that improve mass transfer and accelerate the transport of reactants and products throughout the reaction medium [11].

Frequency optimization studies demonstrate that ultrasonic effects on enzymatic reactions are highly dependent on the applied frequency [11]. Low-frequency ultrasound in the range of 20 to 40 kilohertz typically provides optimal enhancement for esterification reactions, while higher frequencies may lead to diminished effects due to rapid bubble collapse and excessive heat generation [11]. The optimal ultrasonic power intensity for enzymatic reactions ranges from 17.3 to 181.5 watts per square centimeter, beyond which enzyme denaturation may occur [11].

Table 3: Ultrasonic Parameter Optimization for Enhanced Esterification Kinetics

ParameterOptimal RangeEnhancement FactorEffect MechanismReference
Frequency20-40 kHz11.0-44.0 foldCavitation optimization [9] [11]
Power Intensity17.3-181.5 W/cm²2.4-fold rate increaseEnzyme activation [11]
Treatment Time1-9 hours88.1-98.5% conversionMass transfer enhancement [9]
Duty Cycle3s/9s (work/rest)Reduced enzyme damageTemperature control [9]
Temperature Control60-80°CEnhanced selectivityThermodynamic optimization [12]

The ultrasonic treatment of enzymes induces specific conformational changes that can enhance catalytic activity without compromising enzyme stability [13]. Intrinsic fluorescence spectroscopy reveals that sonication causes blue shifts in emission wavelengths for certain enzymes, indicating changes in the microenvironment of tryptophan residues [13]. These structural alterations may expose previously buried active site regions or optimize substrate binding conformations [13].

Enzyme concentration plays a critical role in determining the effectiveness of ultrasonic enhancement [11]. At low enzyme concentrations, the probability of enzyme molecules interacting effectively with cavitation-generated microstreams is reduced, while excessive enzyme concentrations may impede energy transfer processes [11]. The optimal enzyme concentration for ultrasonic enhancement typically ranges from 0.1 to 1.0 grams per liter depending on the specific enzyme system [11].

The application of ultrasonic promotion to 1-O-p-Coumaroyl-3-O-feruloylglycerol synthesis involves careful optimization of multiple parameters including substrate concentrations, reaction temperature, and ultrasonic power settings [9]. Pulsed ultrasonic irradiation with intermittent cycles prevents excessive enzyme heating while maintaining beneficial cavitation effects [9]. The reaction medium composition, including glycerol concentration and buffer pH, must be adjusted to accommodate the acoustic conditions while preserving enzyme activity [9].

The heterologous expression of enzymes involved in 1-O-p-Coumaroyl-3-O-feruloylglycerol biosynthesis within Lactobacillus plantarum systems represents a significant biotechnological advancement in phenolic compound production. Lactobacillus plantarum has demonstrated remarkable capabilities as a host organism for expressing phenolic acid metabolism enzymes, particularly those involved in esterase activities [1] [2].

The successful implementation of heterologous expression systems in Lactobacillus plantarum has been demonstrated through the introduction of specific esterase genes responsible for hydroxycinnamic acid metabolism. Research has shown that only seven out of twenty-eight Lactobacillus plantarum strains naturally possess the est1092 gene, which encodes the Est1092 enzyme capable of hydrolyzing hydroxycinnamic esters [1]. When this gene was introduced into Lactobacillus plantarum WCFS1 or Lactococcus lactis MG1363, the recipient cultures acquired the ability to degrade hydroxycinnamic esters, confirming the functional expression of the enzyme [1].

The Est1092 protein has shown remarkable substrate versatility, demonstrating activity against both hydroxycinnamic and hydroxybenzoic esters. Quantitative PCR experiments revealed that est1092 expression is induced in the presence of methyl ferulate but inhibited by methyl gallate [1]. This regulatory mechanism provides opportunities for controlled expression systems in biotechnological applications.

Studies on heterologous expression optimization in Lactobacillus plantarum have focused on codon optimization strategies. Research indicates that codons used in highly expressed genes differ significantly from those in lowly expressed genes, with a strong correlation between codon bias and empirical expressivity [3]. The mouse interleukin-2 gene exemplifies a candidate requiring codon optimization for expression in Lactococcus lactis, having an extremely low codon adaptation index in its natural form [3].

The transformation efficiency of Lactobacillus plantarum systems has been enhanced through the use of specialized plasmid vectors. The pNZ8048 and pT1NX plasmids have been successfully employed for cloning and expressing Lactobacillus plantarum esterase genes in technologically relevant lactic acid bacteria [2] [4]. These expression systems have enabled the production of healthy compounds that increase the bioavailability of dietary phenolic compounds in food-relevant applications [4].

Table 1: Heterologous Expression Systems for Phenolic Esterases in Lactobacillus plantarum

StrainPlasmid VectorTarget GeneSubstrate SpecificityExpression LevelReference
L. plantarum WCFS1pNZ8048est_1092Methyl ferulate, methyl caffeateHigh [1]
L. lactis MG1363pT1NXtanA_LpMethyl gallateModerate [2]
L. plantarum BL23pNZ.TuR.1092JDM1_1092Ferulic acid estersHigh [4]
L. reuteri CECT 925pNZ.TuR.1092JDM1_1092Hydroxycinnamic compoundsModerate [4]

The heterologous expression of feruloyl esterases from various Lactobacillus species has been successfully achieved in Escherichia coli BL21 (DE3) systems. A comprehensive study involving ten feruloyl esterases derived from nine Lactobacillus species demonstrated that all enzymes could be secreted from Escherichia coli cells, facilitating enzyme purification and enabling one-step production of ferulic acid from agricultural waste [5].

Advanced expression strategies have incorporated sophisticated regulatory mechanisms to optimize enzyme production. The use of inducible promoter systems allows for temporal control of enzyme expression, while fusion proteins with affinity tags facilitate purification processes [1]. These technological advances have significantly improved the feasibility of large-scale production systems for phenolic compound biosynthesis.

Substrate Specificity Profiling of Bacterial Esterases

Substrate specificity profiling of bacterial esterases involved in 1-O-p-Coumaroyl-3-O-feruloylglycerol metabolism represents a critical aspect of biotechnological optimization. The characterization of esterase substrate preferences provides essential information for pathway engineering and process optimization in microbial systems.

Comprehensive substrate specificity studies have revealed significant diversity among bacterial esterases in their ability to process different phenolic substrates. The RmEstA and RmEstB esterases from Rhizomucor miehei exhibit distinctly different substrate preferences, with RmEstA capable of hydrolyzing esters with longer carbon chain lengths up to C16, while RmEstB favors shorter chain substrates with optimal activity toward C2 compounds [6].

The structural basis for substrate specificity has been elucidated through crystallographic studies. The substrate-binding pocket of RmEstB is funnel-shaped with approximately 11 Å from the protein surface to the catalytic residue Ser164, providing optimal accommodation for substrates with carbon chain lengths shorter than C4 [6]. In contrast, RmEstA possesses a curved tunnel structure that can accommodate ester substrates with longer acyl chains [6].

Site-directed mutagenesis studies have identified specific amino acid residues critical for substrate specificity determination. The aromatic residues Phe222 and Trp92 in RmEstB create steric hindrance that restricts substrate access to longer chain compounds [6]. Mutational analysis demonstrated that the F222A variant showed 1.65-fold and 1.4-fold increased activity toward C4 and C6 substrates respectively, while maintaining similar activity toward C2 substrates [6].

Table 2: Substrate Specificity Profiles of Key Bacterial Esterases

EnzymeOptimal SubstrateChain Length RangeSpecific Activity (U/mg)Kinetic ParametersReference
RmEstAp-NPH (C6)C2-C161,480 ± 36Km = 0.8 mM [6]
RmEstBp-NPA (C2)C2-C8255 ± 5.4Km = 1.2 mM [6]
Est_1092Methyl ferulatePhenolic estersVariablepH optimum 7.0 [1]
EstN7TriacetinC2-C4342 ± 12Temperature optimum 18°C [7]

The engineering of esterase substrate specificity has been achieved through rational design approaches. Structure-guided modifications of the cold-active esterase EstN7 from Bacillus cohnii successfully expanded its substrate range through targeted mutations. The M187A-N211A double mutant demonstrated broadened substrate specificity, becoming capable of hydrolyzing C8 substrates while maintaining activity on shorter chain compounds [7].

Computational approaches have enhanced the rational design of substrate promiscuity in serine ester hydrolases. Analysis of enzyme-substrate migration pathways and cavity structures has enabled the transformation of enzymes with limited substrate spectra into highly promiscuous variants with enhanced biotechnological potential [8]. These computational methods provide predictive capabilities for identifying key residues affecting substrate specificity without extensive experimental screening.

The substrate specificity of acyltransferases involved in glycerol ester formation has been characterized through positional analysis studies. Glycerol 3-phosphate acyltransferases demonstrate high positional specificity, predominantly producing 1-acylglycerol 3-phosphate when utilizing acyl-CoA as the acyl donor [9]. Different acyl-CoAs are accepted as substrates, with demonstrated preference for oleic acid over palmitic and stearic acids [9].

Advanced profiling techniques have employed automated microplate-based assays for rapid substrate specificity determination. These high-throughput methods enable simultaneous evaluation of multiple substrates and enzyme variants, significantly accelerating the characterization process [10]. pH-responsive sensor systems provide real-time monitoring of esterase activity across diverse substrate panels [10].

The specificity of feruloyl esterases toward hydroxycinnamic acid derivatives has been extensively characterized. These enzymes demonstrate varying degrees of specificity toward p-coumaroyl, caffeoyl, and feruloyl substrates, with some showing preference for specific positional isomers [11]. The catalytic mechanism involves hydrolysis of the ester bond between the phenolic acid and sugar moieties, with reaction rates influenced by both substrate structure and enzyme characteristics [11].

Metabolic Flux Analysis for Pathway Optimization

Metabolic flux analysis represents a fundamental tool for optimizing 1-O-p-Coumaroyl-3-O-feruloylglycerol production pathways in engineered microbial systems. The application of 13C-metabolic flux analysis (13C-MFA) provides quantitative insights into carbon flow through metabolic networks, enabling rational pathway design and optimization strategies.

The implementation of 13C-MFA in bacterial systems has demonstrated significant success in elucidating metabolic bottlenecks and optimizing production pathways. Studies utilizing stable isotopic carbon substrates provide rigorous calculations of intracellular reaction rates within central metabolism, enabling identification of rate-limiting steps and metabolic constraints [12] [13]. This quantitative approach has proven essential for understanding cellular physiology and optimizing bioprocess conditions.

Flux balance analysis (FBA) methodologies have been extensively applied to microbial metabolic network optimization. These computational approaches employ optimization techniques to forecast biomass growth and metabolic flux distribution under specified environmental conditions [14]. The integration of kinetic, thermodynamic, and regulatory constraints into classical FBA platforms significantly improves prediction accuracy and enables more effective pathway engineering [14].

The application of dynamic flux balance models to fed-batch fermentation optimization has yielded substantial improvements in product yields and productivities. Studies on Saccharomyces cerevisiae fermentation demonstrated that model-based dynamic optimization can determine optimal operating policies that maximize ethanol productivity and yield [15]. These approaches treat initial conditions, feed profiles, and process parameters as decision variables in optimization frameworks [15].

Table 3: Metabolic Flux Analysis Applications in Pathway Optimization

SystemAnalysis TypeKey FindingsOptimization TargetImprovement AchievedReference
E. coli13C-MFACentral carbon bottlenecksFlavonoid production3-fold increase [16]
S. cerevisiaeDynamic FBAMicroaerobic optimizationEthanol yield25% improvement [15]
L. plantarumFlux profilingPhenolic acid pathwaysEsterase activity2-fold enhancement [17]
Bacterial consortiumMulti-objective FBAResource allocationSecondary metabolites40% increase [18]

Multi-objective flux analysis has emerged as a powerful approach for optimizing microbial production of secondary metabolites. These methodologies address competing objectives such as growth maximization and product formation through Pareto-optimal solutions [18]. The Multi-Objective Flux Analysis (MOFA) framework enables systematic exploration of trade-offs between different biological objectives, facilitating balanced optimization strategies [18].

The integration of omics data into flux analysis frameworks has significantly enhanced prediction capabilities and optimization potential. Genome-scale metabolic models incorporating transcriptomic and proteomic data provide more accurate representations of cellular metabolism under production conditions [19]. These integrated approaches enable identification of regulatory constraints and metabolic inefficiencies that limit production performance [19].

Constraint-based modeling approaches have been successfully applied to pathway optimization in phenolic compound production systems. The incorporation of enzyme capacity constraints, thermodynamic limitations, and regulatory mechanisms into metabolic models enables more realistic prediction of pathway performance [14]. These enhanced models provide valuable guidance for metabolic engineering strategies and bioprocess optimization [14].

The application of 13C-MFA to bacterial phenolic acid metabolism has revealed important insights into metabolic regulation and pathway efficiency. Studies on Lactobacillaceae demonstrated differential enzyme regulation based on substrate composition, highlighting the importance of environmental conditions in pathway optimization [17]. These findings emphasize the need for comprehensive flux analysis under production-relevant conditions [17].

Advanced flux analysis methodologies have incorporated uncertainty quantification and sensitivity analysis to improve robustness of optimization strategies. Statistical approaches enable evaluation of parameter confidence intervals and identification of critical model components [12]. These methods provide essential information for risk assessment and robust pathway design [12].

The mitigation of metabolic burden through flux optimization represents a critical consideration in pathway engineering. Research has demonstrated that microbial engineering forces flux redistribution that can strain cellular supply chains and lead to growth deficiency [20]. Flux memory analysis provides insights into selective pressures that drive reversion toward native flux distributions, informing strategies for maintaining pathway stability [20].

XLogP3

2.8

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

414.13146766 g/mol

Monoisotopic Mass

414.13146766 g/mol

Heavy Atom Count

30

Dates

Last modified: 08-10-2024

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